Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 56824-90-9
VCID: VC3721280
InChI: InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F
Molecular Formula: C12H9ClFNO2
Molecular Weight: 253.65 g/mol

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

CAS No.: 56824-90-9

Cat. No.: VC3721280

Molecular Formula: C12H9ClFNO2

Molecular Weight: 253.65 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate - 56824-90-9

Specification

CAS No. 56824-90-9
Molecular Formula C12H9ClFNO2
Molecular Weight 253.65 g/mol
IUPAC Name ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Standard InChI InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
Standard InChI Key RZBUGOGXQRAHCR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F

Introduction

Chemical Identity and Properties

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate belongs to the quinoline family of heterocyclic compounds, characterized by its nitrogen-containing aromatic ring system with specific functional group substitutions. The compound possesses distinctive physical and chemical properties that make it valuable in various applications and research contexts.

Basic Identification

Synthesis and Preparation

The synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate involves specific chemical transformations under controlled reaction conditions. The available literature describes a well-defined synthetic route that provides access to this compound with particular attention to reaction parameters.

Synthetic Route

The primary synthetic pathway to Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate involves the chlorination of a hydroxy-substituted precursor. According to documented procedures, the synthesis begins with 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, which undergoes a transformation reaction with phosphoryl chloride (POCl₃) acting as both the chlorinating agent and reaction medium . This reaction represents a nucleophilic substitution where the hydroxyl group at position 4 is replaced by a chlorine atom.

Reaction Conditions and Parameters

The reaction conditions for this synthesis involve heating a mixture of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester (6.11 g, 26.0 mmol) with phosphoryl chloride (20 mL) at a temperature of 100°C for a duration of 3.5 hours . Following the reaction, the mixture is cooled and concentrated to obtain the crude product. The documented procedure yields a yellow semi-solid product weighing 9.85 g, which is reportedly used without further purification in subsequent steps . This suggests that the reaction proceeds with sufficient purity for downstream applications.

Chemical Transformations

The transformation from the hydroxy precursor to the chlorinated product involves the activation of the C-O bond by phosphoryl chloride, followed by nucleophilic attack of the chloride ion. This reaction represents a common strategy in heterocyclic chemistry for introducing halogen substituents into aromatic systems. The reaction likely proceeds through an intermediate oxyphosphonium species that facilitates the departure of the hydroxyl group and its replacement with chlorine.

Analytical Characterization

Analytical data for Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate provides crucial information for confirming its structure, assessing its purity, and enabling its identification in research and industrial contexts.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the structure of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. The available ¹H-NMR data (CDCl₃, 400 MHz) shows characteristic signals: δ 9.58 (1H, s), 8.46 (1H, d), 8.04-7.90 (2H, m), 4.60 (2H, q), and 1.54 (3H, t) . These signals correspond to specific protons in the molecule: the singlet at δ 9.58 is assigned to the proton at position 2 of the quinoline ring, the doublet at δ 8.46 likely corresponds to one of the aromatic protons, while the multiplet at δ 8.04-7.90 represents the remaining aromatic protons. The quartet at δ 4.60 and triplet at δ 1.54 are characteristic of the ethyl group of the carboxylate functionality, representing the methylene (-CH₂-) and methyl (-CH₃) protons, respectively.

Identification Parameters

The combination of spectroscopic data, physical properties, and standardized identifiers (CAS, MDL numbers) provides a comprehensive profile for the identification of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. These parameters are essential for quality control in synthesis, for regulatory documentation, and for ensuring consistency in research applications.

SupplierPackage SizePrice (USD)Purity
Supplier 11g$10.00Not specified
Aladdin Scientific250mg$40.9095%
Aladdin Scientific1g$102.9095%
Aladdin Scientific5g$369.9095%

This pricing structure reflects the specialized nature of the compound and its targeted applications in research and development contexts .

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